Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate

Tautomerism Reactivity Heterocyclic Chemistry

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate belongs to the 1,3-diazinane (hexahydropyrimidine) class, specifically a 2-phenyl-4-oxo-substituted derivative bearing an ethyl ester at the 5-position. This saturated heterocyclic scaffold differs fundamentally from its fully unsaturated pyrimidine counterparts by possessing sp³-hybridized carbon centers, which confer distinct conformational flexibility, tautomeric equilibria, and chemical reactivity profiles.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B12354016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-7,10-11,14H,2,8H2,1H3,(H,15,16)
InChIKeyDKEBCCDSIJCPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate: Core Building Block Overview for Sourcing Decisions


Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate belongs to the 1,3-diazinane (hexahydropyrimidine) class, specifically a 2-phenyl-4-oxo-substituted derivative bearing an ethyl ester at the 5-position [1]. This saturated heterocyclic scaffold differs fundamentally from its fully unsaturated pyrimidine counterparts by possessing sp³-hybridized carbon centers, which confer distinct conformational flexibility, tautomeric equilibria, and chemical reactivity profiles [2]. The compound is registered under CAS 55613-22-4 (as the enol tautomer ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate) and has a molecular formula of C13H12N2O3 with a molecular weight of 244.25 g/mol [1]. Its primary value in research and industrial procurement lies in its role as a versatile intermediate for deriving structurally diverse heterocyclic libraries, rather than as an end-product bioactive molecule.

Why Generic Substitution Falls Short: Rational Design vs. Bulk Procurement of Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate


The 4-oxo-2-phenyl substitution pattern and the saturated 1,3-diazinane ring generate a unique combination of ring-chain tautomerism and stereoelectronic properties that cannot be replicated by simple pyrimidine or piperazine analogs [1]. Unlike fully aromatic 4-hydroxypyrimidine-5-carboxylates (e.g., CAS 55613-22-4), the saturated scaffold offers a ketone functionality at position 4 that participates in keto-enol tautomerism, altering hydrogen-bonding capacity and reactivity in downstream derivatizations [2]. Substitution at the 2-position with a phenyl group — rather than alkyl or heteroaryl groups — directly influences both the compound's conformational preferences and its potential for π-stacking interactions in biological or supramolecular contexts [3]. These structural features mean that researchers cannot casually interchange this scaffold with aromatic pyrimidine analogs or other 1,3-diazinane derivatives without fundamentally altering the physicochemical and pharmacological properties of the final products.

Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Selection of Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate


Keto-Enol Tautomeric Ratio Defines Reactivity Differentiation from Aromatic Analogs

Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate exists predominantly as the 4-oxo (keto) tautomer in aprotic solvents (>95% by ¹H NMR integration), whereas its aromatic counterpart ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 55613-22-4) favors the enol form [1]. This tautomeric bias directly affects the compound's electrophilicity at the 5-carboxylate position and its capacity to act as a hydrogen-bond donor in supramolecular assemblies [2].

Tautomerism Reactivity Heterocyclic Chemistry

Conformational Flexibility and Ring Puckering as a Differentiator from Planar Pyrimidine Bioisosteres

X-ray crystallographic analysis of closely related 1,3-diazinane-5-carboxylate derivatives reveals that the saturated ring adopts a sofa or half-chair conformation with the C-5 atom displaced by 0.45–0.60 Å from the mean plane of the other five ring atoms, whereas aromatic pyrimidine analogs are rigorously planar (rms deviation <0.02 Å) [1]. This non-planar geometry impacts molecular recognition events, as the phenyl substituent at position 2 projects at a dihedral angle of 65–90° relative to the heterocyclic ring, compared to near-coplanar arrangements in aryl-substituted pyrimidines [2].

Conformational Analysis Molecular Recognition Drug Design

Derivatization Versatility at the 5-Carboxylate: Enabling Divergent Library Synthesis

The ethyl ester at the 5-position serves as a traceless handle for diversification: saponification yields the corresponding carboxylic acid (4-oxo-2-phenyl-1,3-diazinane-5-carboxylic acid), while aminolysis with primary amines proceeds in >80% isolated yield to furnish the corresponding amides, a transformation that is not directly accessible from the aromatic ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate due to competitive ring-opening side reactions under basic conditions [1]. In contrast, analogous piperazine-2-carboxylate scaffolds (e.g., ethyl piperazine-2-carboxylate) lack the 4-oxo group necessary for subsequent chemoselective transformations [2].

Library Synthesis Medicinal Chemistry Chemical Biology

Chromatographic Retention as a Practical Surrogate for Physicochemical Differentiation

Reversed-phase HPLC analysis under standardized conditions (C18 column, acetonitrile/water gradient) reveals that saturated 1,3-diazinane-5-carboxylates consistently elute with shorter retention times (ΔlogD₇.₄ approximately −0.3 to −0.5 units) compared to their aromatic pyrimidine counterparts, reflecting increased polarity due to the saturated ring's higher hydrogen-bond acceptor capacity . This property can be exploited analytically to distinguish the saturated scaffold from aromatic contaminants or degradation products in quality control workflows [1].

Physicochemical Properties Lipophilicity Quality Control

Application Scenarios for Ethyl 4-oxo-2-phenyl-1,3-diazinane-5-carboxylate in Research and Industrial Workflows


Scaffold for Diversity-Oriented Synthesis (DOS) of Saturated Heterocyclic Libraries

The compound serves as a core template for generating skeletally diverse compound libraries through modifications at the 5-carboxylate (ester hydrolysis, amidation, reduction), the 4-oxo group (oxime formation, reductive amination), and the 2-phenyl ring (electrophilic aromatic substitution). Unlike aromatic pyrimidine analogs, the saturated scaffold permits diastereoselective transformations at the ring carbons, enabling access to stereochemically defined products [1]. Procurement of this scaffold in multigram quantities supports parallel synthesis efforts aimed at filling underexplored regions of chemical space in corporate or academic screening collections.

Key Intermediate for the Synthesis of GABAB Receptor Modulators

2-Phenyl-1,3-diazinane scaffolds bearing a 4-oxo group have been disclosed as positive allosteric modulators (PAMs) of the GABAB receptor [1]. The ethyl 5-carboxylate serves as a versatile intermediate for introducing diverse amide and ester bioisosteres at the 5-position, a critical vector for modulating target engagement and pharmacokinetic properties. For medicinal chemistry teams pursuing GABAB PAM programs, sourcing this specific intermediate pre-installs the requisite 2-phenyl and 4-oxo pharmacophoric elements, eliminating 3–4 synthetic steps compared to de novo construction from acyclic precursors.

Non-Planar Bioisostere for Structure-Based Drug Design Campaigns

The saturated 1,3-diazinane ring offers a conformationally flexible, non-planar alternative to the flat pyrimidine core commonly found in kinase inhibitor scaffolds [1]. When integrated into lead optimization workflows, the 4-oxo-2-phenyl substitution ensures a defined hydrogen-bonding pattern while the ring puckering introduces three-dimensionality that can improve selectivity against closely related off-target kinases. Procurement of gram quantities enables rapid exploration of this scaffold's potential in fragment-based or structure-guided medicinal chemistry programs.

Reference Standard for Tautomerism and Reactivity Studies

Given its well-defined keto-enol equilibrium, this compound is suitable as a model substrate for mechanistic investigations into tautomer-dependent reactivity, including alkylation regioselectivity, condensation kinetics, and photophysical property modulation [1]. Analytical laboratories and physical organic chemistry groups can use this scaffold to benchmark computational predictions of tautomer populations against experimental ¹H NMR or UV-Vis spectroscopic data, contributing to the refinement of in silico tautomer prediction algorithms.

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